N-cyclopropyl-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide
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Overview
Description
N-cyclopropyl-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group, a dimethoxyphenyl group, and an amino-thiazole moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Final Coupling: The final step involves coupling the synthesized thiazole derivative with the cyclopropyl group under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-cyclopropyl-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit bioactivity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biological processes.
Industry: Use in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially inhibiting enzymes or binding to receptors. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity, while the cyclopropyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also contain the thiazole ring and exhibit a wide range of biological activities.
Indole Derivatives: Indole derivatives share some structural similarities and are known for their diverse biological applications.
Uniqueness
N-cyclopropyl-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide is unique due to the combination of its cyclopropyl, dimethoxyphenyl, and amino-thiazole moieties. This unique structure may confer specific biological activities and pharmacokinetic properties that distinguish it from other thiazole derivatives and similar compounds.
Biological Activity
N-cyclopropyl-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes available research findings on the biological activity of this compound, detailing its mechanisms, efficacy, and potential applications.
Chemical Structure
The compound's structure includes a cyclopropyl group, a thiazole moiety, and a dimethoxyphenyl group, which contribute to its biological activity. Its chemical formula is C15H18N4O2S.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation.
Case Study:
In vitro studies demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values indicating effective inhibition of cell growth in HT-29 (colon cancer) and MDA-MB-231 (breast cancer) cells with values of 68.28% and 62.95%, respectively .
Cell Line | IC50 Value (%) |
---|---|
HT-29 (Colon Cancer) | 68.28 |
MDA-MB-231 (Breast Cancer) | 62.95 |
The proposed mechanism of action for this compound involves interaction with specific cellular pathways that regulate apoptosis and cell cycle progression. The presence of the thiazole ring is critical for its anticancer activity, as it enhances interaction with target proteins involved in these pathways.
3. Antimicrobial Activity
Beyond its anticancer properties, the compound also exhibits antimicrobial activity. Thiazole derivatives have been shown to possess significant antibacterial effects against various pathogens.
Research Findings:
A separate investigation into related thiazole compounds indicated that they could effectively inhibit bacterial growth comparable to standard antibiotics like norfloxacin . The presence of electron-releasing groups on the phenyl ring was found to enhance this activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the molecular structure can significantly impact biological efficacy. For instance:
- Cyclopropyl Group: Enhances lipophilicity and may improve cellular uptake.
- Dimethoxy Substituents: Contribute to the electronic properties that enhance binding affinity to biological targets.
Properties
IUPAC Name |
N-cyclopropyl-2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-21-12-5-6-14(22-2)13(8-12)19-16-18-11(9-23-16)7-15(20)17-10-3-4-10/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEMXAXBWLXPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.